molecular formula C8H3N3O3 B1435659 2-Benzoxazolecarbonitrile, 5-nitro- CAS No. 35699-00-4

2-Benzoxazolecarbonitrile, 5-nitro-

Cat. No. B1435659
CAS RN: 35699-00-4
M. Wt: 189.13 g/mol
InChI Key: JXIXUYODNVUDNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Benzoxazolecarbonitrile, 5-nitro-” are not detailed in the search results, benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including those with nitro groups, have been shown to possess antimicrobial properties. The presence of electron-withdrawing groups like the nitro group in 5-Nitro-1,3-benzoxazole-2-carbonitrile can improve antimicrobial activity against various pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger .

Anthelmintic Activity

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and characterized for their potential anthelmintic activities. These compounds, including 5-Nitro-1,3-benzoxazole-2-carbonitrile , have shown promising results in vitro as inhibitors of β-tubulin, which is a critical protein in parasitic worms .

Antifungal Activity

Similar to their antimicrobial properties, benzoxazole derivatives also exhibit antifungal activity. Studies have compared the antifungal effectiveness of these compounds to standard drugs like voriconazole against fungi such as Aspergillus niger .

Future Directions

Benzoxazole derivatives, including “2-Benzoxazolecarbonitrile, 5-nitro-”, continue to be a focus of research due to their wide range of pharmacological activities . They are extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIXUYODNVUDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolecarbonitrile, 5-nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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